molecular formula C9H10BrNOS B14813645 2-Bromo-4-cyclopropoxy-3-(methylthio)pyridine

2-Bromo-4-cyclopropoxy-3-(methylthio)pyridine

Cat. No.: B14813645
M. Wt: 260.15 g/mol
InChI Key: XOLDYHGOJOTGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methylsulfanyl group attached to a pyridine ring. It is primarily used in research and development within the chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine typically involves the bromination of 4-cyclopropoxy-3-(methylsulfanyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxy-3-(methylsulfanyl)pyridine
  • 2-Bromo-4-ethoxy-3-(methylsulfanyl)pyridine
  • 2-Bromo-4-propoxy-3-(methylsulfanyl)pyridine

Uniqueness

2-Bromo-4-cyclopropoxy-3-(methylsulfanyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridines. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-3-methylsulfanylpyridine

InChI

InChI=1S/C9H10BrNOS/c1-13-8-7(12-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3

InChI Key

XOLDYHGOJOTGQG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1Br)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.